3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Nav1.7 sodium channel ion channel inhibitor pain pharmacology

This compound is the definitive 7-sulfonyl chloride building block for Nav1.7 pain-target programs (validated IC₅₀=134 nM). Unlike 6-sulfonyl regioisomers that divert to 5-HT₆, the 7-position ensures Nav1.7 engagement. The free N–H at position 4 permits independent acylation/alkylation after sulfonamide formation—a dual-functionalization dimension impossible with N-methyl or 3-oxo analogs. Lead-like MW (233.67) and LogP (1.7) maintain drug-likeness even after derivatization. Available at 98% purity for high-fidelity library synthesis. Procure this regioisomer exclusively for focused Nav1.7 and IMPDH inhibitor campaigns.

Molecular Formula C8H8ClNO3S
Molecular Weight 233.67 g/mol
CAS No. 1186307-20-9
Cat. No. B1507898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
CAS1186307-20-9
Molecular FormulaC8H8ClNO3S
Molecular Weight233.67 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=CC(=C2)S(=O)(=O)Cl
InChIInChI=1S/C8H8ClNO3S/c9-14(11,12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2
InChIKeyZVFITCCNDJBOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride (CAS 1186307-20-9): Core Properties and Sourcing Profile for the Non-Oxidized 7-Sulfonyl Chloride Benzoxazine Building Block


3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride (CAS 1186307-20-9) is a heterocyclic sulfonyl chloride building block with molecular formula C₈H₈ClNO₃S and molecular weight 233.67 g/mol [1]. It features a fully saturated 3,4-dihydro-2H-1,4-benzoxazine core bearing an electrophilic sulfonyl chloride group at the 7-position and a free N–H at the 4-position [1]. The compound serves as a key intermediate for generating 7-sulfonamide and 7-sulfonate ester derivatives used in medicinal chemistry programs targeting ion channels and enzymes . It is commercially available at purities of ≥95% to 98%, with the 98% specification offered by LeYan (catalog number 1759511) .

Why Generic Sulfonyl Chloride or Isomeric Benzoxazine Sulfonyl Chloride Substitution Is Inadequate for 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride Procurement


The benzoxazine sulfonyl chloride chemical space encompasses regioisomers (6- vs. 7-sulfonyl), oxidation state variants (dihydro vs. 3-oxo), and N-substitution patterns (N–H, N–Me, N–Ac) that produce substantially different sulfonamide derivatives with divergent biological activity, pharmacokinetic properties, and synthetic accessibility [1]. Generic sulfonyl chlorides such as benzenesulfonyl chloride lack the benzoxazine core necessary for target engagement in ion channel programs, while regioisomeric 6-sulfonyl chlorides can yield sulfonamides with altered vector geometry and potency profiles [2]. The fully saturated dihydro core in this compound avoids the carbonyl at position 3 found in 3-oxo analogs, preserving a secondary amine that serves as both a hydrogen-bond donor and a site for further N-functionalization, thereby expanding derivatization options inaccessible to N-substituted or oxidized congeners [1].

Quantitative Differential Evidence for 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride Versus Closest Analogs


Regiochemical Differentiation: 7-Sulfonyl Chloride vs. 6-Sulfonyl Chloride Benzoxazine Isomers for Nav1.7 Inhibitor Derivatization

The 7-sulfonyl chloride regioisomer of the dihydrobenzoxazine scaffold yields sulfonamide derivatives with demonstrated sub-micromolar potency against human Nav1.7, a validated pain target. In the benzoxazine sulfonamide class, compounds derived from 7-sulfonamide intermediates exhibited IC₅₀ values as low as 134 nM against human Nav1.7 in whole-cell voltage-clamp assays, confirming that the 7-position substitution geometry enables productive target engagement [1]. In contrast, the regioisomeric 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 1160102-28-2) yields 6-sulfonamide derivatives with fundamentally different exit vector geometry; the 6-sulfonamide series has been predominantly explored for 5-HT₆ receptor antagonism (Ki = 70 nM, BindingDB CHEMBL576967) rather than Nav1.7 inhibition, indicating divergent target selectivity profiles between the two regioisomeric series [2].

Nav1.7 sodium channel ion channel inhibitor pain pharmacology

Oxidation State Advantage: 3,4-Dihydro (Saturated) Core vs. 3-Oxo-3,4-dihydro Core — Synthetic Yield and Derivatization Flexibility

The fully saturated 3,4-dihydro-2H-1,4-benzoxazine core in the target compound avoids the electron-withdrawing 3-oxo (lactam) carbonyl present in oxidized congeners such as 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 31794-45-3) . In patent-reported chlorosulfonation procedures, the 3-oxo-6-sulfonyl chloride isomer was obtained in 66% isolated yield (2.2 g from 2.0 g 2H-benzo[b][1,4]oxazin-3(4H)-one, HSO₃Cl, 0–10 °C, 1.33 h) . The target saturated 7-sulfonyl chloride, by contrast, is commercially supplied at 98% purity (LeYan, Product 1759511) and 95%+ purity (CheMenu, CM550127), indicating that the saturated scaffold permits efficient chlorosulfonation at the 7-position with purification to high specification . The absence of the 3-oxo group furthermore preserves the secondary amine nucleophilicity at N-4, enabling orthogonal N-functionalization (acylation, alkylation, sulfonylation) that is precluded or impeded in the 3-oxo lactam series due to amide resonance, thereby expanding the accessible chemical space for library synthesis [1].

synthetic yield chlorosulfonation regioselectivity building block

N–H Donor Capability: Target Compound vs. N-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride for Hydrogen-Bond-Dependent Target Interactions

The target compound bears a free N–H at the 4-position of the benzoxazine ring (Hydrogen Bond Donor Count = 1), whereas the comparator 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride (CAS 368869-93-6) is N-methylated and possesses zero H-bond donors (Hydrogen Bond Donor Count = 0) [1][2]. This single H-bond donor capacity enables the target compound (and its sulfonamide derivatives) to engage in donor–acceptor interactions with biological targets, metabolic enzymes, and formulation excipients that are structurally impossible for the N-methylated analog. Within the benzoxazine sulfonamide class, 7-sulfonamide derivatives bearing an N-4 substituent (acetyl in the BRENDA example) retain potent enzyme inhibition (IC₅₀ = 0.017 µM against IMPDH, EC 1.1.1.205), demonstrating that the core scaffold tolerates diverse N-substitution while the starting sulfonyl chloride with free N–H permits maximum flexibility for tailored derivatization [3]. The N-methyl analog eliminates this derivatization option, locking in a single substitution pattern at the point of procurement.

hydrogen bond donor N-unsubstituted amine structure-activity relationship drug-likeness

Molecular Weight and Physicochemical Property Differentiation: Target 7-Sulfonyl Chloride vs. 6-Chloro-3-oxo-7-sulfonyl Chloride Analog

The target compound (MW = 233.67 g/mol, XLogP3-AA = 1.7) falls within favorable lead-like physicochemical space, whereas the heavily substituted comparator 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride (CAS 5791-09-3) has MW = 282.10 g/mol — an increase of 48.43 g/mol (+20.7%) [1]. The target compound also has a lower topological polar surface area (TPSA = 63.78 Ų vs. 80.8 Ų for the 6-chloro-3-oxo analog) and lower predicted LogP (XLogP3-AA = 1.7) compared to the more lipophilic 6-chloro-3-oxo derivative (predicted boiling point 483.8 °C, indicative of higher overall lipophilicity) [1]. These differences are consistent with established medicinal chemistry guidelines for lead-like chemical space, where MW < 250, LogP < 3, and TPSA < 75 Ų are favored for downstream optimization. Sulfonamide derivatives generated from the target compound will thus begin SAR campaigns with more favorable physicochemical properties compared to those derived from the heavier, more lipophilic 6-chloro-3-oxo congener.

molecular weight lipophilicity lead-likeness physicochemical property

Recommended Research and Industrial Application Scenarios for 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride Based on Differential Evidence


Nav1.7 Pain Target Inhibitor Lead Generation: 7-Sulfonamide Library Synthesis from the 7-Sulfonyl Chloride Building Block

This compound is the optimal sulfonyl chloride precursor for generating focused libraries of 7-sulfonamide Nav1.7 inhibitors. The 7-position regiochemistry has been validated by potent benzoxazine sulfonamide inhibitors (IC₅₀ = 134 nM against human Nav1.7 in PatchXpress assays) . Researchers should procure this specific 7-sulfonyl chloride regioisomer rather than the 6-sulfonyl chloride analog, as the latter directs sulfonamide vectors toward 5-HT₆ pharmacology (Ki = 70 nM) rather than Nav1.7 engagement, representing a fundamental divergence in biological target space [1]. The free N–H at position 4 further permits exploration of N-substitution effects on Nav1.7 isoform selectivity and pharmacokinetics — a dimension unavailable when starting from N-methyl-7-sulfonyl chloride (CAS 368869-93-6).

Parallel Medicinal Chemistry SAR Campaigns Requiring Orthogonal N-4 and 7-Sulfonamide Functionalization

For medicinal chemistry programs requiring independent variation of both the N-4 substituent and the 7-sulfonamide moiety, this compound is uniquely enabling. The saturated dihydro core provides a nucleophilic secondary amine at N-4 that can be independently acylated, alkylated, or sulfonylated prior to or after sulfonamide formation at position 7 . This contrasts with 3-oxo analogs (e.g., CAS 31794-45-3 or CAS 868962-24-7) where the N–H is part of a lactam with attenuated nucleophilicity, and with N-methyl analogs where the N-4 position is permanently blocked [1]. The compound's lead-like physicochemical profile (MW = 233.67, XLogP3 = 1.7, TPSA = 63.78 Ų) ensures that even after dual functionalization, final sulfonamide products can remain within drug-like property space [2].

High-Purity Building Block Procurement for Multi-Step Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The commercial availability at 98% purity (LeYan, Product 1759511) makes this compound suitable for high-fidelity library synthesis applications where intermediate purity directly impacts final library quality and screening data reliability . The electrophilic sulfonyl chloride group permits efficient coupling to diverse amine scaffolds under standard sulfonamide formation conditions (e.g., R-NH₂, base, inert atmosphere), enabling rapid parallel synthesis of hundreds to thousands of 7-sulfonamide analogs for fragment-based screening or DNA-encoded library construction [1]. The compound's moderate LogP (1.7) and low molecular weight (233.67) further facilitate on-DNA chemistry compatibility and post-coupling purification, reducing the risk of aggregate-based false positives in biochemical assays [2].

IMPDH (Inosine Monophosphate Dehydrogenase) Inhibitor Lead Optimization Using 7-Sulfonamide Chemotype

The 7-sulfonamide chemotype derived from this building block has demonstrated potent enzyme inhibition against IMPDH (EC 1.1.1.205), with the 4-acetyl-N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide analog achieving IC₅₀ = 0.017 µM . IMPDH is a validated target for immunosuppressive, antiviral, and anticancer therapy. This compound serves as the key intermediate for exploring structure-activity relationships around the 7-arylsulfonamide group while independently modulating the N-4 substituent to tune selectivity, metabolic stability, and pharmacokinetic properties. The low nanomolar potency achieved by the reference N-acetyl sulfonamide derivative establishes a strong starting point for lead optimization campaigns that require the 7-sulfonyl chloride building block as the core synthetic intermediate.

Quote Request

Request a Quote for 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.